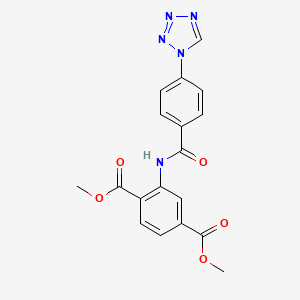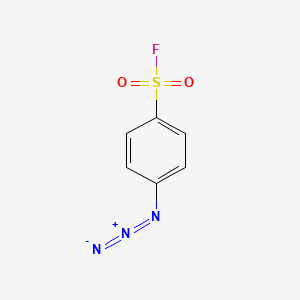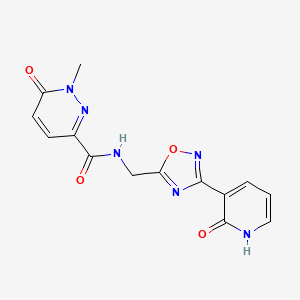
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) components. MMPs are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, cancer invasion, and metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
作用机制
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide inhibits MMPs by binding to the active site of the enzyme and blocking the cleavage of ECM substrates. It forms a chelate complex with the zinc ion at the catalytic site of MMPs, which prevents the enzyme from functioning. This compound has a high affinity for MMPs and is selective for certain isoforms, such as MMP-1, MMP-2, and MMP-9. It does not affect the activity of other zinc-dependent enzymes, such as carbonic anhydrase or angiotensin-converting enzyme.
Biochemical and physiological effects:
This compound has been shown to modulate various biological processes that are regulated by MMPs. It can inhibit cell migration and invasion by preventing the degradation of ECM components. It can also induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. This compound has been reported to reduce the growth and metastasis of tumors in animal models of cancer. It can also attenuate the inflammatory response by inhibiting the production of cytokines and chemokines.
实验室实验的优点和局限性
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide has several advantages as a research tool. It is a potent and selective inhibitor of MMPs, which allows for the specific modulation of MMP activity. It is also relatively stable and has a long half-life in biological fluids. However, this compound has some limitations as well. It can interact with other zinc-dependent enzymes and cause off-target effects. It can also have cytotoxic effects at high concentrations, which can affect cell viability and lead to false results. Therefore, careful dose-response studies are necessary to determine the optimal concentration of this compound for each experiment.
未来方向
For research include the development of more selective and potent MMP inhibitors, investigation of the role of MMPs in various diseases and physiological processes, and evaluation of the potential of MMP inhibitors as anticancer agents in clinical trials.
合成方法
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide can be synthesized by the reaction of 6-bromo-3-methyl-1,3-benzothiazol-2-amine with 4-phenylbenzoyl chloride in the presence of a base and a solvent. The reaction yields this compound as a white to off-white solid with a purity of over 98%. The synthesis of this compound is relatively simple and can be scaled up for industrial production.
科学研究应用
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide has been widely used as a research tool to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13, which are involved in the degradation of collagen, gelatin, elastin, and other ECM components. This compound has been used to study the effects of MMP inhibition on cell migration, invasion, angiogenesis, and apoptosis. It has also been used to evaluate the potential of MMP inhibitors as anticancer agents.
属性
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-24-18-12-11-17(22)13-19(18)26-21(24)23-20(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUDRRHVMAYJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Amino-(2-oxochromen-3-yl)methylidene]propanedinitrile](/img/structure/B2677569.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2677571.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2677572.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2677574.png)


![4-cyano-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2677578.png)
![Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2677581.png)
![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2677585.png)
![4-ethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2677586.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2677589.png)
![Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate](/img/structure/B2677590.png)